Sivifene - 2675-35-6

Sivifene

Catalog Number: EVT-283370
CAS Number: 2675-35-6
Molecular Formula: C19H14N4O6
Molecular Weight: 394.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sivifene is the phenylhydrazone 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone formulated as a topical agent with immunomodulating and potential antineoplastic activities. Applied topically as a gel, sivifene may stimulate a local immune response against human papillomavirus (HPV)-induced cervical intraepithelial neoplasia (CIN).
Synthesis Analysis

The synthesis of Sivifene involves several steps, primarily starting from 2,4-dinitrochlorobenzene. The process can be outlined as follows:

  1. Preparation of 2,4-Dinitrophenylhydrazine: This is achieved by the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene. The reaction proceeds under acidic conditions, typically using concentrated sulfuric acid as a catalyst.
    C6H3(NO2)2Cl+N2H4C6H3(NO2)2NHNH2+HCl\text{C}_6\text{H}_3(\text{NO}_2)_2\text{Cl}+\text{N}_2\text{H}_4\rightarrow \text{C}_6\text{H}_3(\text{NO}_2)_2\text{NHNH}_2+\text{HCl}
  2. Formation of Sivifene: The 2,4-dinitrophenylhydrazine undergoes further modifications to yield Sivifene. Specific conditions such as temperature and reaction time are crucial; typically, the reaction may require heating to facilitate the formation of the desired product.

The detailed parameters for each step can vary based on the specific laboratory setup and desired purity of the final product.

Molecular Structure Analysis

Sivifene has a complex molecular structure characterized by its hydrazine derivative nature. Its chemical formula is derived from that of 2,4-dinitrophenylhydrazine, incorporating additional functional groups that enhance its biological activity.

  • Molecular Formula: C₆H₃N₅O₂
  • Molecular Weight: Approximately 195.16 g/mol

The structure features:

  • A benzene ring substituted with two nitro groups at the 2 and 4 positions.
  • A hydrazine (-NH-NH₂) moiety that contributes to its reactivity and biological function.

The arrangement of these functional groups is critical for its interaction with biological targets.

Chemical Reactions Analysis

Sivifene participates in various chemical reactions typical for hydrazine derivatives. Key reactions include:

  1. Condensation Reactions: Sivifene can react with carbonyl compounds (aldehydes and ketones) to form hydrazones. This reaction is characterized by the loss of water and is indicative of its nucleophilic properties.
    RCHO+C6H3(NO2)2NHNH2C6H3(NO2)2N CHR+H2O\text{RCHO}+\text{C}_6\text{H}_3(\text{NO}_2)_2\text{NHNH}_2\rightarrow \text{C}_6\text{H}_3(\text{NO}_2)_2\text{N CHR}+\text{H}_2\text{O}
  2. Reactivity with Electrophiles: Due to the presence of electron-rich nitrogen atoms in the hydrazine group, Sivifene can engage in electrophilic substitution reactions under suitable conditions.

These reactions are essential for understanding how Sivifene interacts within biological systems and contributes to its therapeutic effects.

Mechanism of Action

The mechanism of action for Sivifene primarily revolves around its ability to modulate immune responses. It acts by:

  1. Stimulating Immune Cells: Sivifene enhances the activity of local immune cells such as macrophages and T-cells, promoting an anti-tumor response.
  2. Inducing Cytokine Production: The compound may increase the production of cytokines that are crucial for orchestrating immune responses against tumors.
  3. Targeting Tumor Microenvironment: By modifying the tumor microenvironment, Sivifene helps in making cancer cells more susceptible to immune attack.

This multi-faceted mechanism underlines its potential effectiveness as an immunotherapy agent.

Physical and Chemical Properties Analysis

Sivifene exhibits several notable physical and chemical properties:

These properties are crucial for practical applications in laboratory settings and therapeutic formulations.

Applications

Sivifene's primary applications are found within medical and pharmaceutical fields:

  1. Cancer Treatment: As an immunomodulating agent, it shows promise in enhancing anti-tumor immunity, potentially improving outcomes for patients with various cancers.
  2. Research Tool: Used in laboratory studies to investigate immune response mechanisms and evaluate new cancer therapies.
  3. Vaccine Development: Its properties may be leveraged in developing vaccines aimed at eliciting strong immune responses against specific tumor antigens.
Introduction to Sivifene in Antineoplastic Research

Historical Development of Sivifene as a Topical Immunomodulator

The development pathway of Sivifene represents a distinctive trajectory in cancer therapeutics, focusing on cutaneous cancer metastases through localized application. Unlike conventional intravenous chemotherapeutics, Sivifene was conceptualized as a topical immunomodulator specifically engineered for direct application to epithelial surfaces affected by metastatic lesions. Early preclinical investigations positioned Sivifene as a promising candidate for high-grade squamous intraepithelial lesions (HSIL), particularly those associated with human papillomavirus (HPV) infections in the anogenital region [1]. The compound advanced through clinical development with a focus on its potential to modulate local immune responses in the tumor microenvironment rather than inducing direct cytotoxic effects common to traditional antineoplastics.

Table 1: Clinical Development History of Sivifene

Development PhaseTimelineKey CharacteristicsPrimary Investigators
Preclinical DiscoveryLate 1990sInitial synthesis and mechanistic studiesAcademic/Industry Collaborators
Investigational New Drug (IND)Early 2000sToxicology and formulation developmentTigris Pharmaceuticals
Phase I Clinical TrialsMid-2000sSafety and tolerability in healthy volunteersTigris Pharmaceuticals
Phase II Clinical TrialsLate 2000sEfficacy in HSIL and cutaneous metastasesTigris Pharmaceuticals/Kirax

Tigris Pharmaceuticals spearheaded its clinical development, culminating in Phase II clinical trials designed to evaluate efficacy against HPV-associated lesions and invasive carcinomas. The compound's trajectory reflected a broader interest in non-invasive treatment modalities for superficial malignancies, potentially offering reduced systemic toxicity compared to conventional chemotherapy. Despite promising early results, particularly in managing cutaneous metastases from various primary malignancies, Sivifene did not progress beyond Phase II trials [5]. The discontinuation left unanswered questions regarding its full therapeutic potential but established it as a proof-of-concept for topically delivered immunomodulatory agents in oncology.

Role in HPV-Associated Lesions: Bridging Virology and Oncology

Sivifene's therapeutic target profile positioned it uniquely at the intersection of virology and oncology, specifically addressing HPV-driven carcinogenesis. High-risk HPV types, particularly HPV-16 and HPV-18, are established as the primary etiological agents in over 90% of cervical cancers and a significant proportion of vaginal, anal, and oropharyngeal carcinomas [6]. The virus orchestrates carcinogenesis through the viral oncoproteins E6 and E7, which inactivate critical tumor suppressors p53 and Rb, respectively, leading to uncontrolled cellular proliferation, genomic instability, and malignant transformation [4]. Sivifene was specifically investigated as a therapeutic intervention for high-grade squamous intraepithelial lesions (HSIL) that represent the precancerous stage in this viral carcinogenesis pathway [1].

The rationale for Sivifene's application in HPV-associated diseases stemmed from the unique pathobiology of epithelial transformation by HPV. Persistent infection with high-risk HPV types leads to progressive histological abnormalities classified as cervical intraepithelial neoplasia (CIN grades 1-3), with CIN2/3 representing true precancerous lesions requiring intervention to prevent invasive carcinoma [4]. Traditional approaches to HSIL management involve surgical excision (LEEP, conization) or ablative procedures, which carry risks of obstetric complications and do not address the underlying viral infection. Sivifene offered a potential non-surgical alternative that targeted the lesion microenvironment through immunomodulation rather than physical destruction.

Laboratory investigations revealed that Sivifene demonstrated particular activity against lesions associated with HPV-16, the most prevalent high-risk genotype responsible for 50-60% of cervical cancers globally [4] [6]. This genotype specificity may reflect virological differences in immune evasion mechanisms or integration patterns. The viral integration status has emerged as a critical factor in carcinogenesis progression, with integrated HPV genomes demonstrating selective retention of E6/E7 oncogenes and loss of regulatory E2 sequences. Studies show fully integrated HPV forms in 11.2% of lesions, mixed episomal/integrated forms in 56%, and purely episomal forms in 32.8%, with integration correlating with disease severity [4]. Sivifene's immunomodulatory mechanism appeared potentially relevant across this integration spectrum, offering theoretical advantages over viral-targeted approaches.

Table 2: HPV-16 Characteristics in Cervical Lesions Relevant to Sivifene Application

ParameterCIN1CIN2CIN3/SCCSignificance for Sivifene
HPV Viral LoadModerateHighestVariablePotential biomarker for treatment response
Integration StatusPredominantly episomalMixed episomal/integratedPredominantly integratedMay influence lesion susceptibility
p16INK4a ExpressionLowModerateHighSurrogate marker for oncogenic activity
EBV Co-infection Rate13.4% across all gradesUnclear therapeutic implications

The compound's development coincided with emerging understanding of tumor microenvironment immunobiology in HPV-associated lesions. These lesions often exhibit local immune suppression characterized by regulatory T-cell infiltration, impaired antigen presentation, and altered cytokine profiles that facilitate viral persistence and neoplastic progression. Sivifene's proposed mechanism of CD45 upregulation offered a strategy to counteract this immunosuppressive milieu by potentially enhancing T-lymphocyte activation and effector functions within the lesion microenvironment [1]. This immunomodulatory approach positioned Sivifene as a potential pathogenetically targeted agent that addressed the viral and immunological underpinnings of HPV-associated carcinogenesis.

Paradigm Shift: From SERM Misconception to Mechanism-Agnostic Therapeutic Exploration

The scientific narrative of Sivifene encompasses a significant conceptual evolution in understanding its mechanism of action. Initial pharmacological characterization drew attention to its structural resemblance to tamoxifen, the prototypical selective estrogen receptor modulator (SERM) widely used in breast cancer treatment [1]. This structural analogy led to the premature classification of Sivifene as a potential SERM, suggesting that its antineoplastic effects might be mediated through estrogen receptor (ER) modulation. This hypothesis appeared biologically plausible given the estrogen sensitivity of some anogenital tissues and the established role of SERMs in breast cancer chemoprevention [2].

Definitive receptor binding studies, however, revealed a surprising divergence from this initial assumption. Rigorous experimental evaluation demonstrated that Sivifene does not bind to estrogen receptors (ERα or ERβ) at physiologically relevant concentrations and exhibits no intrinsic antiestrogenic activity in standardized assays [1]. This finding necessitated a fundamental reappraisal of Sivifene's mechanism of action and represented a paradigm shift away from the SERM classification. The disconnection between structural similarity and functional activity highlighted the limitations of structure-based mechanism prediction and underscored the importance of empirical validation in drug characterization.

Subsequent research focused on identifying alternative mechanisms underlying Sivifene's observed biological activity. Investigations revealed that Sivifene induces upregulation of CD45, a transmembrane protein tyrosine phosphatase critical for T-lymphocyte activation [1]. CD45 (also known as leukocyte common antigen) serves as a master regulator of T-cell receptor signaling through its ability to dephosphorylate inhibitory C-terminal tyrosine residues of Src family kinases. By enhancing CD45 expression, Sivifene potentially facilitates more robust T-cell activation and effector functions within the tumor microenvironment. This immunomodulatory mechanism represented a significant departure from the original SERM hypothesis and positioned Sivifene within the emerging class of cancer immunomodulators rather than hormone-targeted agents.

The mechanistic reevaluation of Sivifene catalyzed broader methodological implications for anticancer drug development. Its trajectory exemplified the value of mechanism-agnostic therapeutic exploration – advancing compounds based on robust phenotypic screening data rather than predetermined molecular targets. This approach has gained increasing recognition in oncology drug discovery as transcriptomic and proteomic analyses reveal unexpected drug mechanisms. For Sivifene, the CD45 upregulation finding redirected research toward its potential applications in immunologically "cold" tumors that might benefit from enhanced T-cell functionality. Despite its discontinuation during clinical development, Sivifene remains a compelling case study in the evolution of mechanism understanding during drug development and the scientific value of phenotypic drug discovery approaches.

Properties

CAS Number

2675-35-6

Product Name

Sivifene

IUPAC Name

4-[N-(2,4-dinitroanilino)-C-(4-hydroxyphenyl)carbonimidoyl]phenol

Molecular Formula

C19H14N4O6

Molecular Weight

394.3 g/mol

InChI

InChI=1S/C19H14N4O6/c24-15-6-1-12(2-7-15)19(13-3-8-16(25)9-4-13)21-20-17-10-5-14(22(26)27)11-18(17)23(28)29/h1-11,20,24-25H

InChI Key

YOQPCWIXYUNEET-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone
A-007

Canonical SMILES

C1=CC(=CC=C1C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)O)O

Isomeric SMILES

C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.